

NQ301: A Comparative Analysis of its Cross-reactivity with other Protein Tyrosine Phosphatases

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Compound of Interest

Compound Name: NQ301

Cat. No.: B15578862

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This guide provides a detailed comparison of the cross-reactivity profile of **NQ301**, a selective inhibitor of the protein tyrosine phosphatase CD45, against a panel of other relevant protein tyrosine phosphatases (PTPs). The data presented here is based on in vitro experimental findings and is intended for researchers, scientists, and drug development professionals working in the field of signal transduction and drug discovery.

Introduction to NQ301 and its Target

NQ301 is a selective, allosteric, and noncompetitive inhibitor of CD45, a receptor-like protein tyrosine phosphatase crucial for T-cell receptor signaling. With an IC₅₀ value of 200 nM for CD45, **NQ301** presents a valuable tool for studying CD45-mediated signaling pathways and as a potential therapeutic agent in inflammatory and autoimmune diseases. Understanding the selectivity of **NQ301** is paramount for its application as a specific molecular probe and for predicting its potential off-target effects in a therapeutic context.

Comparative Cross-reactivity Data

The inhibitory activity of **NQ301** was assessed against a panel of six other protein tyrosine phosphatases to determine its selectivity profile. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **NQ301** for each of these enzymes.

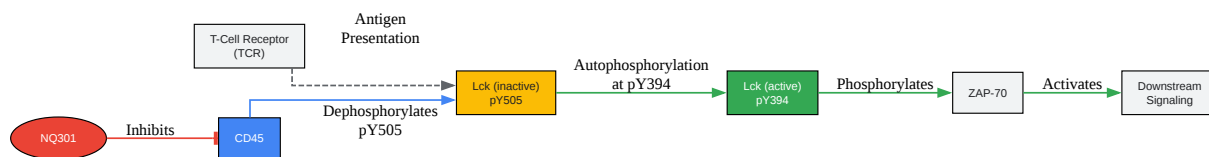
Protein Tyrosine Phosphatase	IC50 (μM)	Selectivity vs. CD45
CD45	0.2	-
PTP1B	> 50	> 250-fold
TCPTP	> 50	> 250-fold
SHP-1	> 50	> 250-fold
SHP-2	> 50	> 250-fold
LAR	> 50	> 250-fold
PTPα	> 50	> 250-fold

Data derived from in vitro phosphatase assays.

The data clearly demonstrates that **NQ301** exhibits a high degree of selectivity for CD45, with IC50 values for other tested PTPs being over 250-fold higher than that for CD45. This high selectivity underscores the potential of **NQ301** as a specific inhibitor for functional studies of CD45.

Signaling Pathway Context

NQ301's primary target, CD45, is a critical regulator of T-cell activation. The diagram below illustrates the signaling pathway in which CD45 is involved.

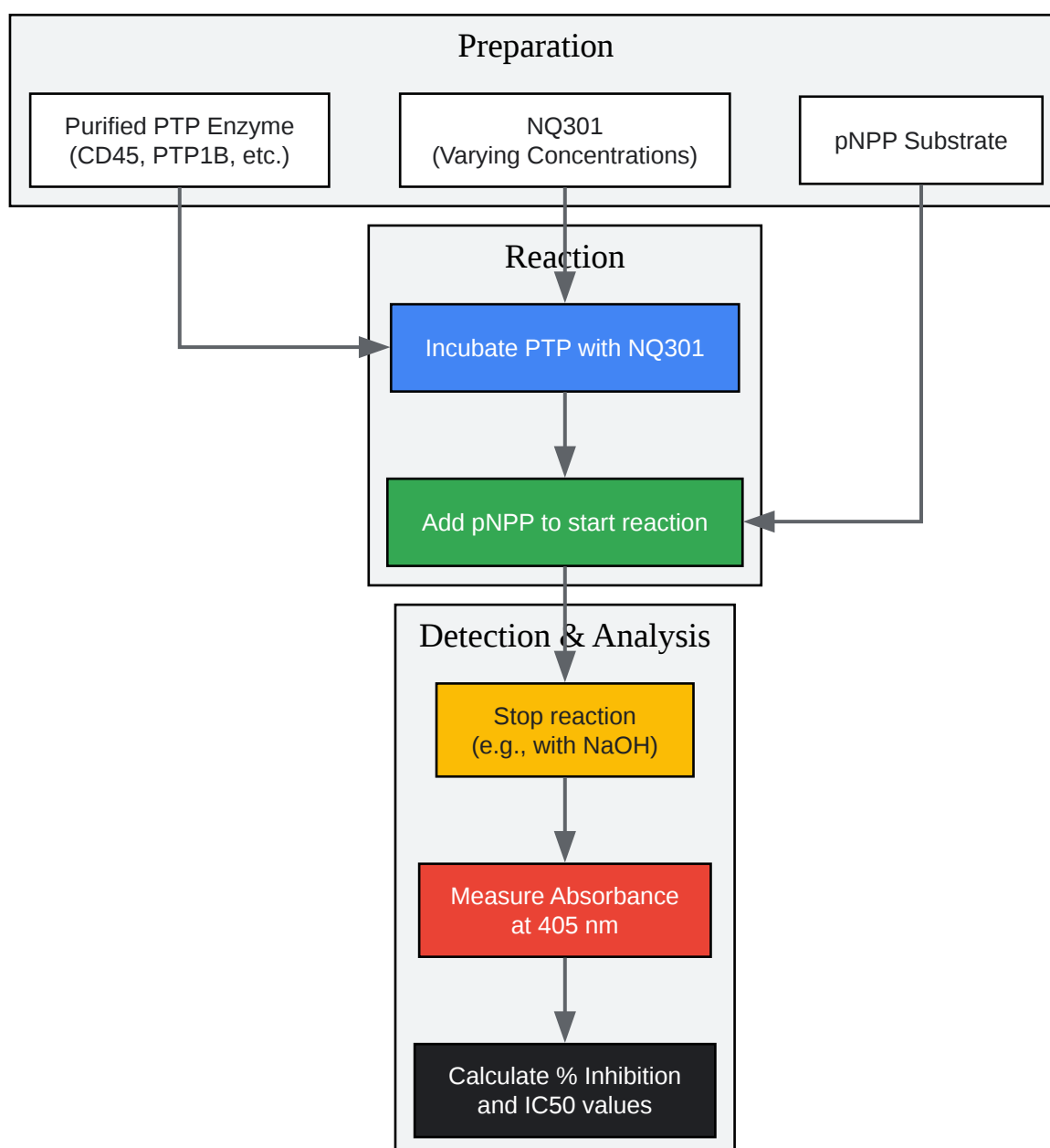


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Caption: CD45-mediated dephosphorylation of Lck, a key step in T-cell activation, is inhibited by **NQ301**.

Experimental Protocols

The cross-reactivity of **NQ301** was determined using an in vitro phosphatase assay with p-nitrophenyl phosphate (pNPP) as the substrate. The general workflow for this assay is depicted below.



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Caption: Workflow for determining PTP inhibition using a pNPP-based colorimetric assay.

Detailed Methodology: In Vitro Phosphatase Activity Assay

- Reagents and Buffers:
 - Purified recombinant protein tyrosine phosphatases (CD45, PTP1B, TCPTP, SHP-1, SHP-2, LAR, and PTP α).
 - Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
 - Substrate: p-nitrophenyl phosphate (pNPP).
 - Inhibitor: **NQ301** dissolved in DMSO.
 - Stop Solution: 1 M NaOH.
- Assay Procedure:
 - The assay was performed in a 96-well microplate format.
 - To each well, 88 μ L of assay buffer and 2 μ L of the purified PTP enzyme were added.
 - **NQ301** was serially diluted and 5 μ L of each dilution was added to the respective wells. The final concentration of DMSO in the assay was maintained at a level that did not affect enzyme activity.
 - The plate was pre-incubated at 37°C for 10 minutes.
 - The phosphatase reaction was initiated by adding 5 μ L of pNPP substrate to each well.
 - The reaction was allowed to proceed at 37°C for 30 minutes.
 - The reaction was terminated by the addition of 50 μ L of stop solution.
- Data Acquisition and Analysis:

- The absorbance of the product, p-nitrophenol, was measured at 405 nm using a microplate reader.
- The percentage of inhibition was calculated for each concentration of **NQ301** relative to a DMSO control.
- IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

This comprehensive analysis of **NQ301**'s cross-reactivity highlights its high selectivity for CD45, making it a valuable tool for immunological research and a promising candidate for further therapeutic development.

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